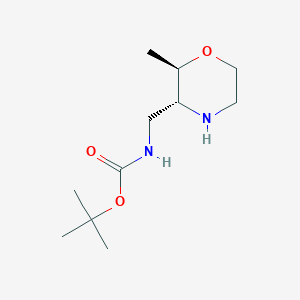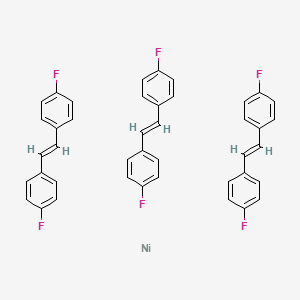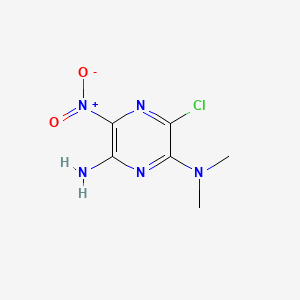
5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol . The reaction is usually carried out in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Applications De Recherche Scientifique
1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential antimicrobial and antiviral activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural properties make it useful in the development of new materials.
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit certain enzymes or disrupt cell membranes . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit various biological activities.
Imidazo[1,2-a]pyridines: These compounds are also known for their wide range of applications in medicinal chemistry and material science.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a hydroxyethoxy group, isopropyl group, and phenylthio group makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
137897-91-7 |
|---|---|
Formule moléculaire |
C16H20N2O4S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O4S/c1-11(2)13-14(20)17-16(21)18(10-22-9-8-19)15(13)23-12-6-4-3-5-7-12/h3-7,11,19H,8-10H2,1-2H3,(H,17,20,21) |
Clé InChI |
SKRGZCVXYHATRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


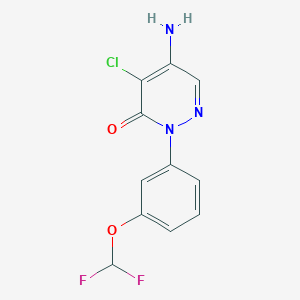
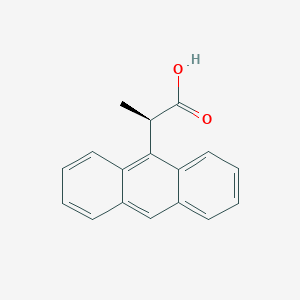
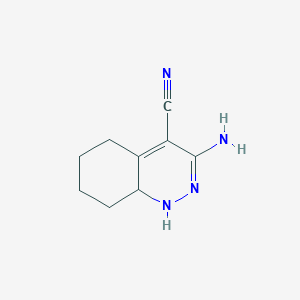

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)

![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)



![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)
